2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(12-14-1-2-17-18(11-14)24-13-23-17)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h1-4,7-8,11,16H,5-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDGHUUEHNOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 330.39 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with a pyridine ether, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown efficacy against various cancer cell lines, including colon cancer (HCT 116) and breast cancer (MCF-7) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuropharmacological Effects
The piperidine and pyridine components suggest potential neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine receptors. A study highlighted that modifications in the structure could enhance selectivity for D3 dopamine receptors while minimizing D2 receptor activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the benzo[d][1,3]dioxole moiety is crucial for biological activity. Variations in the substituents on the piperidine ring significantly affect the compound's affinity for biological targets. For example, the introduction of different alkoxy groups has been shown to enhance receptor binding affinity .
| Substituent | Biological Activity | Binding Affinity (IC50) |
|---|---|---|
| No substituent | Low | >1000 nM |
| Methyl group | Moderate | 500 nM |
| Ethoxy group | High | 150 nM |
Case Studies
- Antitumor Activity : A study evaluated a series of benzo[d][1,3]dioxole derivatives, including our compound, against human cancer cell lines. The results demonstrated that modifications at the piperidine position significantly increased cytotoxicity .
- Neurotransmitter Modulation : Another investigation focused on the neuropharmacological profile of similar compounds. It was found that specific structural modifications led to enhanced selectivity for dopamine receptors, indicating potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets.
Receptor Protein-Tyrosine Kinase Inhibition
This compound has been identified as an inhibitor of receptor protein-tyrosine kinases, particularly involved in cancer signaling pathways. Its ability to inhibit such kinases suggests potential applications in cancer therapy, targeting tumor growth and proliferation pathways .
Antidepressant Activity
Research indicates that the compound may exhibit antidepressant-like effects. Studies have shown that it can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation-related tissue damage, indicating its potential use in treating inflammatory diseases .
Therapeutic Uses
Given its diverse biological activities, the compound has potential therapeutic applications in several areas:
Cancer Treatment
As an inhibitor of receptor protein-tyrosine kinases, it could be developed into a therapeutic agent for various cancers where these kinases play a critical role. Ongoing studies aim to elucidate its efficacy and safety in clinical settings.
Mental Health Disorders
The antidepressant-like effects suggest that this compound could be explored as a novel treatment for depression and anxiety disorders. Further clinical trials are necessary to confirm these effects and determine appropriate dosing regimens.
Chronic Inflammatory Conditions
The anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Research is needed to explore its mechanism of action and therapeutic window.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the benzodioxole-piperidine-ethanone scaffold but differing in substituents on the piperidine ring. Key structural and functional differences are summarized below:
Structural Analogues and Modifications
Physical and Spectroscopic Properties
The pyridin-4-yloxy group in the target compound likely reduces lipophilicity (logP) compared to piperidin-1-yl analogs, improving aqueous solubility. This contrasts with morpholino derivatives (e.g., 4a), which exhibit higher polarity due to the oxygen atom in the morpholine ring .
Pharmacokinetic Considerations
- CYP Interactions : Benzodioxole moieties are prone to cytochrome P450-mediated metabolism, but piperidine substituents could modulate this .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone?
Methodological Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl acetyl chloride derivative with a 4-(pyridin-4-yloxy)piperidine intermediate. Key steps include:
- Core formation: Cyclization of catechol derivatives to form the benzo[d][1,3]dioxole moiety using BF₃·Et₂O or ZnCl₂ as catalysts .
- Piperidine functionalization: Introducing the pyridin-4-yloxy group via nucleophilic aromatic substitution (SNAr) on 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Final coupling: Reacting the acyl chloride of the benzo[d][1,3]dioxol-5-yl ethanone with the functionalized piperidine using HATU/DIPEA in anhydrous DCM .
Validation: Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .
Basic: How to confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR: Assign peaks in ¹H/¹³C-NMR spectra to key groups:
- X-ray crystallography: Use SHELXL for refinement. Resolve potential disorder in the piperidine ring using restraints (e.g., DFIX for bond lengths) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve contradictions in elemental analysis data for derivatives of this compound?
Methodological Answer:
Discrepancies in C/H/N values (e.g., ±0.3% deviation) may arise from:
- Hydrate/solvent retention: Perform TGA or Karl Fischer titration to quantify residual solvents .
- Stereochemical impurities: Use chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomeric excess .
- Alternative approach: Replace elemental analysis with combustion analysis coupled with XPS for surface composition validation .
Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodological Answer:
- Variable substituents: Modify the pyridin-4-yloxy group (e.g., electron-withdrawing substituents like -CF₃) to assess steric/electronic effects on kinase binding .
- Biological assays:
- Control experiments: Compare with reference inhibitors (e.g., Erlotinib for EGFR) to validate selectivity .
Advanced: How to address low yield in the final coupling step of the synthesis?
Methodological Answer:
Low yields (<50%) may result from:
- Steric hindrance: Replace HATU with EDC/HOBt to reduce steric bulk .
- Moisture sensitivity: Use rigorously dried solvents (e.g., molecular sieves in DCM) and inert atmosphere.
- Alternative routes: Employ a one-pot approach by generating the acyl chloride in situ using oxalyl chloride .
Advanced: What computational strategies predict the compound’s binding affinity for GLP-1 receptors?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with GLP-1 receptor (PDB: 5VAI). Focus on hydrogen bonds between the pyridin-4-yloxy group and Arg310 .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- QSAR models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors from similar benzodioxole derivatives .
Advanced: How to handle stereochemical challenges in synthesizing enantiopure analogs?
Methodological Answer:
- Chiral resolution: Use (+)- or (-)-di-p-toluoyl tartaric acid to resolve racemic mixtures via crystallization .
- Asymmetric catalysis: Employ Jacobsen’s thiourea catalyst for enantioselective formation of the ethanone group (up to 90% ee) .
- Analytical validation: Confirm enantiopurity using CD spectroscopy or chiral SFC .
Advanced: What bioactivity assays are most relevant for evaluating anticancer potential?
Methodological Answer:
- Apoptosis assays: Use Annexin V-FITC/PI staining in flow cytometry to quantify apoptosis in treated cells .
- Cell cycle analysis: Assess G1/S arrest via PI staining and ModFit analysis .
- In vivo models: Test efficacy in xenograft mice (e.g., HCT-116 tumors) with weekly IV dosing (10 mg/kg) .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- pH stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via UPLC-MS .
- Light sensitivity: Expose to UV light (365 nm) and quantify photodegradation products using LC-TOF .
- Thermal stability: Perform DSC/TGA to determine melting points and decomposition temperatures (>150°C indicates stability for storage) .
Advanced: How to mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
